molecular formula C10H18O3 B084073 3-Oxodecanoic acid CAS No. 13283-92-6

3-Oxodecanoic acid

Cat. No. B084073
CAS RN: 13283-92-6
M. Wt: 186.25 g/mol
InChI Key: YXTHWTPUTHTODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxodecanoic acid, also known as 3-ODA, is a medium-chain fatty acid that has gained significant attention in recent years due to its potential therapeutic applications. This organic compound is a ketone derivative of decanoic acid and is found naturally in various food sources, including coconut oil, milk, and cheese. The purpose of

Scientific Research Applications

Synthesis and Chemical Applications

3-Oxodecanoic acid has been utilized in various chemical synthesis processes. For instance, it has been used in the preparation of racemic 1,3-diacylglycerols, which are significant in lipid chemistry. This process involves adding 5-oxoheranic and 5-oxodecanoic acid to glycidol esters, catalyzed by tetraethylammonium bromide, leading to the formation of hydroxyacylglycerols upon reduction (Groot, Lok, & Ward, 1988). Additionally, the synthesis of 2-amino-8-oxodecanoic acids (Aodas), components of natural histone deacetylase inhibitors, has been achieved using 3-oxodecanoic acid derivatives (Rodriquez et al., 2006).

Biochemical Research

In biochemical research, 3-oxodecanoic acid has been involved in the study of yeast metabolism. It was observed that baker's yeast could reduce 5-oxodecanoic acid to 5-hydroxydecanoic acid, providing insights into the metabolic pathways in yeast cells (Francke, 1965).

Environmental Applications

Studies have also explored the use of 3-oxodecanoic acid in environmental contexts. The mineralization of oxalic and oxamic acids, derivatives of 3-oxodecanoic acid, has been investigated in advanced oxidation processes using boron-doped diamond anodes. This research is critical for understanding the degradation of persistent organic pollutants in water treatment processes (Garcia-Segura & Brillas, 2011).

Pharmaceutical and Medical Research

Although the request excludes drug use and dosage, it's worth noting that derivatives of 3-oxodecanoic acid, like 2-amino-8-oxodecanoic acid, have been synthesized as components of apicidins, cyclic tetrapeptides with potential pharmacological applications (Linares et al., 2006).

properties

CAS RN

13283-92-6

Product Name

3-Oxodecanoic acid

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

3-oxodecanoic acid

InChI

InChI=1S/C10H18O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h2-8H2,1H3,(H,12,13)

InChI Key

YXTHWTPUTHTODU-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)CC(=O)O

Canonical SMILES

CCCCCCCC(=O)CC(=O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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